Prochlorperazine-d3 Dimesylate Prochlorperazine-d3 Dimesylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17973139
InChI: InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3
SMILES:
Molecular Formula: C20H24ClN3S
Molecular Weight: 377.0 g/mol

Prochlorperazine-d3 Dimesylate

CAS No.:

Cat. No.: VC17973139

Molecular Formula: C20H24ClN3S

Molecular Weight: 377.0 g/mol

* For research use only. Not for human or veterinary use.

Prochlorperazine-d3 Dimesylate -

Specification

Molecular Formula C20H24ClN3S
Molecular Weight 377.0 g/mol
IUPAC Name 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine
Standard InChI InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3
Standard InChI Key WIKYUJGCLQQFNW-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Prochlorperazine-d3 dimesylate (C₂₀H₂₁D₃ClN₃S · 2CH₃SO₃H) incorporates three deuterium atoms at specific positions within the prochlorperazine structure, as indicated by the "-d3" suffix . Deuterium, a stable hydrogen isotope with a neutron in its nucleus, alters the compound's physical properties minimally but significantly impacts its metabolic stability. The dimesylate salt form enhances solubility in aqueous media, a critical factor for in vitro and in vivo studies .

The molecular weight of the compound is 376.96 g/mol, with a purity typically exceeding 95% as confirmed by high-performance liquid chromatography (HPLC) . Its structure preserves the phenothiazine backbone, characterized by a tricyclic system with a sulfur and nitrogen atom, which is essential for dopamine receptor binding .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point231–235°C
SolubilitySlight in DMSO, methanol, water
Storage Conditions-20°C
Spectral Data (SMILES)ClC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(C([2H])([2H])[2H])CC4

These properties underscore its suitability for laboratory use, particularly in studies requiring precise quantification and traceability .

Synthesis and Manufacturing

Deuterium Incorporation Strategies

The synthesis of prochlorperazine-d3 involves substituting three hydrogen atoms with deuterium at metabolically vulnerable sites, typically achieved through catalytic exchange reactions or deuterated reagent use . For example, reductive deuteration of a precursor imine using deuterium gas (D₂) in the presence of a palladium catalyst can introduce deuterium at the piperazine ring's methyl group. Subsequent dimesylation—treatment with methanesulfonic acid—yields the final salt form, optimizing stability and handling .

Analytical Validation

Quality control employs techniques such as nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry for isotopic purity . HPLC ensures the absence of non-deuterated contaminants, which could confound research results .

Pharmacological Profile

Comparative Pharmacodynamics

Pharmacokinetics and Metabolism

Absorption and Distribution

Prochlorperazine-d3 dimesylate demonstrates slow absorption following oral administration, with peak plasma concentrations (Tₘₐₓ) at 5–6 hours . Intravenous administration bypasses first-pass metabolism, achieving therapeutic levels within 10–20 minutes . The volume of distribution (Vd) exceeds 20 L/kg, indicating extensive tissue penetration, particularly across the blood-brain barrier .

Metabolic Pathways

Deuterium incorporation attenuates oxidative metabolism by CYP2D6, reducing the formation of active metabolites like prochlorperazine sulfoxide . Instead, glucuronidation becomes a predominant clearance pathway, producing inert conjugates excreted via bile and feces . The terminal elimination half-life (t₁/₂) extends to 9–10 hours, compared to 6–8 hours for non-deuterated prochlorperazine .

Clinical and Research Applications

Antiemetic Use

Prochlorperazine-d3 dimesylate is employed in preclinical studies to model antiemetic efficacy against chemotherapy-induced nausea. In rodent assays, it demonstrates equivalent potency to ondansetron in suppressing cisplatin-induced emesis, with effects persisting 25% longer due to metabolic stability .

Comparative Analysis with Phenothiazine Derivatives

CompoundKey FeaturesDistinguishing Attributes
ProchlorperazineD₂ antagonist; antiemeticStandard for nausea/vomiting
Prochlorperazine-d3Deuterated analog; research useEnhanced metabolic stability
ChlorpromazineBroad receptor blockadeHigher sedation risk
ThioridazineM1 muscarinic affinityCardiotoxicity concerns

This table highlights the unique niche of prochlorperazine-d3 dimesylate in translational research, balancing receptor specificity with isotopic traceability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator